molecular formula C17H14N2O B1274832 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL CAS No. 429651-60-5

2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL

Cat. No. B1274832
CAS RN: 429651-60-5
M. Wt: 262.30 g/mol
InChI Key: YOUDUYWZJMYLBJ-UHFFFAOYSA-N
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Description

“2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL” is a chemical compound with the molecular formula C17H14N2O and a molecular weight of 262.3 g/mol. It is a D−π–A type quinoline derivative .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered ring formed by the O–H···N hydrogen bond .


Chemical Reactions Analysis

The chemical reactions of “this compound” have been studied, particularly its excited-state intramolecular proton transfer (ESIPT) behavior . Upon coordination with Zn2+, the hydroxyl proton in the compound is removed, resulting in the inhibition of ESIPT .

Scientific Research Applications

Subheading Luminescent Properties and Metallic Complexes

8-Hydroxyquinoline derivatives, including 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-ol, are synthesized and studied for their photoluminescence properties. Their metallic complexes are characterized using various spectroscopic methods. These compounds demonstrate red-shifted luminescence wavelengths and prolonged fluorescence lifetimes, indicating their potential in applications like organic light-emitting diodes (OLEDs) and other photoluminescent materials (Ouyang Xin-hua, Zeng He-ping, Xie Yan, 2007).

Structural and Luminescent Properties

Subheading Synthesis and Characterization of Quinoline Derivatives

Quinoline derivatives, including this compound, are synthesized and characterized, revealing their potential for manufacturing organic light-emitting materials. These compounds emit blue to green fluorescence under UV irradiation and display good thermal stability, making them suitable for various optical and electronic applications (Q. Li, Zhaozhe Xu, Mingxin Yu, Hong Fan, Bo-geng Li, 2011).

Molecular Recognition Applications

Subheading Chiral Solvating Agents for Isomer Discrimination

Optically pure derivatives of this compound are utilized as chiral solvating agents for molecular recognition. These agents efficiently discriminate between isomers of various acids and peptides using NMR or fluorescence spectroscopy, highlighting their potential in analytical chemistry and biochemistry (Aditya N. Khanvilkar, A. Bedekar, 2018).

Bioimaging Applications

Subheading Dual-modal pH Probes for Bioimaging

Compounds based on this compound are developed as dual-modal probes for pH detection. These probes demonstrate significant fluorescence intensity changes and colorimetric responses across pH ranges, proving useful for in vivo imaging of live cells and offering a convenient method for pH testing in various scientific and medical settings (Qin Zhu, Z. Li, Lan Mu, Xi Zeng, C. Redshaw, G. Wei, 2018).

Mechanism of Action

The mechanism of action of “2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL” involves its ESIPT behavior and its interaction with Zn2+ . The compound can recognize Zn2+ in aqueous media via an orange fluorescence turn-on mode .

Future Directions

The future directions for the study of “2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL” could involve further investigation of its ESIPT behavior, its interaction with other metal ions, and its potential applications in fluorescence sensing .

properties

IUPAC Name

2-[2-(2-aminophenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUDUYWZJMYLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391961
Record name 2-[2-(2-aminophenyl)ethenyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

429651-60-5
Record name 2-[2-(2-aminophenyl)ethenyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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